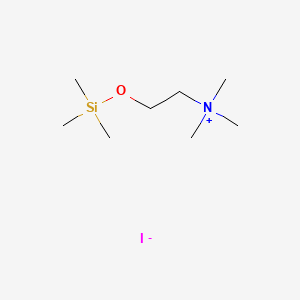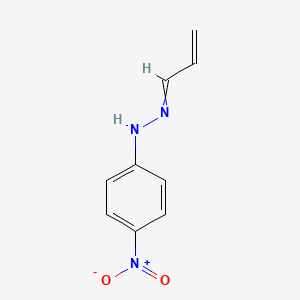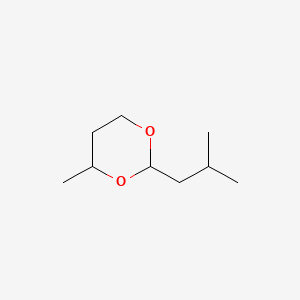
2-Isobutyl-4-methyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isobutyl-4-methyl-1,3-dioxane is an organic compound with the molecular formula C8H16O2. It is a clear, colorless liquid known for its fruity, slightly fatty aroma. This compound is often used as a flavoring agent in various food products due to its pleasant scent and taste .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-4-methyl-1,3-dioxane typically involves the reaction of isobutyl alcohol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxane ring. The reaction conditions often include a temperature range of 150-153°C and a density of 0.895 g/mL at 25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The compound is then purified through distillation and other separation techniques to achieve the desired quality .
化学反応の分析
Types of Reactions
2-Isobutyl-4-methyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Isobutyl-4-methyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of flavors and fragrances, particularly in dairy applications, apple, pineapple, and cocoa nuances
作用機序
The mechanism of action of 2-Isobutyl
特性
CAS番号 |
3080-75-9 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC名 |
4-methyl-2-(2-methylpropyl)-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-7(2)6-9-10-5-4-8(3)11-9/h7-9H,4-6H2,1-3H3 |
InChIキー |
ZFBLKHRAGAMZDX-UHFFFAOYSA-N |
正規SMILES |
CC1CCOC(O1)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


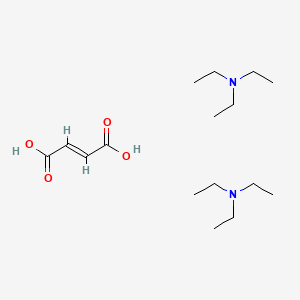
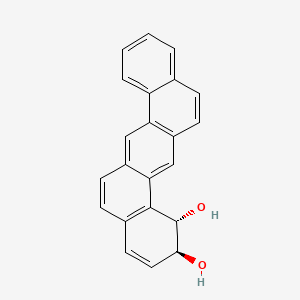
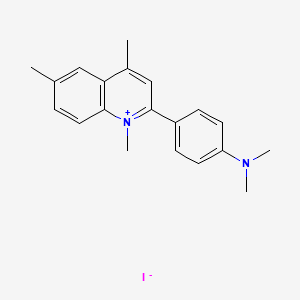

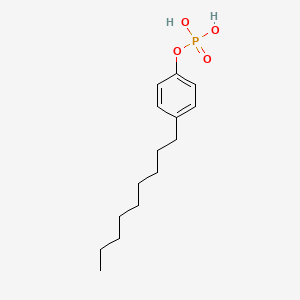

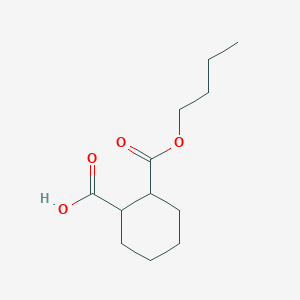
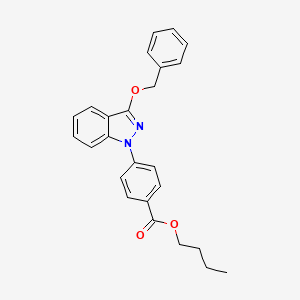

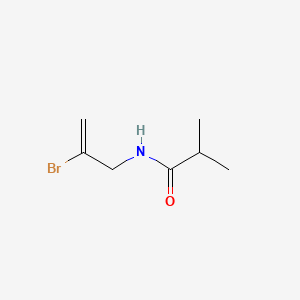
-methanone](/img/structure/B13744928.png)

